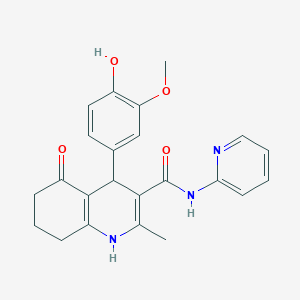![molecular formula C22H26Cl2N4O3 B12037844 6,7-dichloro-3-(3-{3-[(diethylamino)methyl]-4-hydroxyanilino}-2-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B12037844.png)
6,7-dichloro-3-(3-{3-[(diethylamino)methyl]-4-hydroxyanilino}-2-hydroxypropyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dichloro-3-(3-{3-[(diethylamino)methyl]-4-hydroxyanilino}-2-hydroxypropyl)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core substituted with chloro, hydroxy, and diethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-3-(3-{3-[(diethylamino)methyl]-4-hydroxyanilino}-2-hydroxypropyl)-4(3H)-quinazolinone typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions.
Chlorination: The quinazolinone core is then chlorinated using thionyl chloride to introduce the chloro groups at the 6 and 7 positions.
Substitution Reaction: The chlorinated quinazolinone is reacted with 3-{3-[(diethylamino)methyl]-4-hydroxyanilino}-2-hydroxypropylamine under basic conditions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-dichloro-3-(3-{3-[(diethylamino)methyl]-4-hydroxyanilino}-2-hydroxypropyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chloro groups.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-dichloro-3-(3-{3-[(diethylamino)methyl]-4-hydroxyanilino}-2-hydroxypropyl)-4(3H)-quinazolinone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as an anti-inflammatory and analgesic agent.
Biochemistry: It is used as a probe to study enzyme mechanisms and interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dichloro-3-(3-{3-[(diethylamino)methyl]-4-hydroxyanilino}-2-hydroxypropyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Pathway Modulation: It can modulate signaling pathways involved in inflammation and pain, making it a potential therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
6,7-dichloro-2,3-diethylquinoxaline: Another chloro-substituted quinoxaline derivative with different substituents.
3,7-dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide: A compound with a similar quinoline core but different functional groups.
Uniqueness
6,7-dichloro-3-(3-{3-[(diethylamino)methyl]-4-hydroxyanilino}-2-hydroxypropyl)-4(3H)-quinazolinone is unique due to its specific combination of chloro, hydroxy, and diethylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H26Cl2N4O3 |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
6,7-dichloro-3-[3-[3-(diethylaminomethyl)-4-hydroxyanilino]-2-hydroxypropyl]quinazolin-4-one |
InChI |
InChI=1S/C22H26Cl2N4O3/c1-3-27(4-2)11-14-7-15(5-6-21(14)30)25-10-16(29)12-28-13-26-20-9-19(24)18(23)8-17(20)22(28)31/h5-9,13,16,25,29-30H,3-4,10-12H2,1-2H3 |
InChI Key |
ZSTRWVXGCAPPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NCC(CN2C=NC3=CC(=C(C=C3C2=O)Cl)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12037784.png)
![N-naphthalen-1-yl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide](/img/structure/B12037788.png)
![3-methyl-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}-4-nitrobenzohydrazide](/img/structure/B12037794.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12037806.png)
![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12037817.png)

![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12037827.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B12037832.png)

![N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12037836.png)


